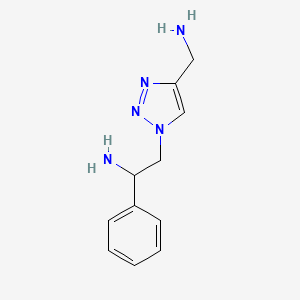
2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-amine” is a complex organic molecule. It contains an aminomethyl group attached to a 1H-1,2,3-triazole ring, which is further connected to a phenylethan-1-amine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the formation of the triazole ring via click chemistry or azide-alkyne Huisgen cycloaddition .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1H-1,2,3-triazole ring, a phenyl ring, and two amine groups .
Chemical Reactions Analysis
The compound, due to the presence of the amine groups, could potentially undergo reactions typical of amines, such as alkylation, acylation, and elimination reactions .
Applications De Recherche Scientifique
Synthesis and Derivatives
Research involving 2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-1-phenylethan-1-amine primarily focuses on the synthesis of triazole derivatives and their subsequent applications. The compound is synthesized through the hydrogenation of amino-nitriles, which are initially obtained from acidic hydrolysis of 4-dimethylaminomethyleneamino-1-methyl-1,2,3-triazole-5-carbonitrile. This process yields various analogues, including 4-amino-5-aminomethyl-1-methyl-1,2,3-triazole and its derivatives, which have been studied for their potential in forming N-acyl derivatives through the substitution of the aminomethyl system (Albert, 1973). Additionally, research has explored the synthesis of 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole from 4-bromo-methyl-2-phenyl-2H-1,2,3-triazole and sodium trifluoromethanesulfinate CF3SO2Na, leading to the creation of N-triazolyl-substituted trifluoromethane- and pentafluoroethanesulfonamides and -imides (Meshcheryakov & Shainyan, 2004).
Coordination Chemistry
A significant area of research for triazole derivatives involves their use in coordination chemistry, particularly in synthesizing metal complexes. For instance, Cu(II), Ni(II), and Fe(II) complexes with substituted triazole Schiff bases derived from 4-amino-5-(thien-2-yl ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized and characterized. These studies provide valuable insights into the structural properties of these complexes, which are essential for understanding their potential applications in various fields, such as catalysis, magnetic materials, and bioactive molecules (Sancak et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-1-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c12-6-10-7-16(15-14-10)8-11(13)9-4-2-1-3-5-9/h1-5,7,11H,6,8,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHKZFYKTFPAIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)CN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

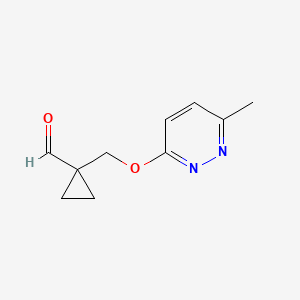
![6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480554.png)
![8,11-Dioxadispiro[3.2.4(7).2(4)]tridecane-2-carboxylic acid](/img/structure/B1480556.png)
![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1480558.png)

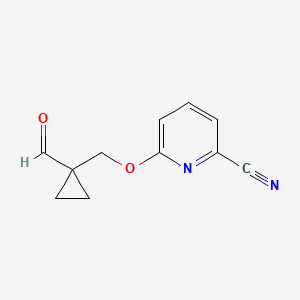


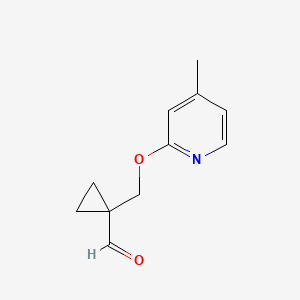


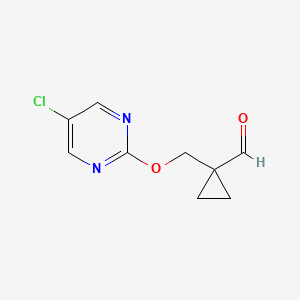
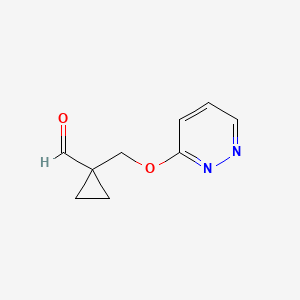
![5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid](/img/structure/B1480573.png)